Methyl-(2-methylphenyl)cyanamide
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Overview
Description
Methyl-(2-methylphenyl)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-(2-methylphenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of N-methyl-o-toluidine with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired cyanamide product .
Another method involves the iron-mediated desulfurization of isothiocyanates. This multi-component reaction is efficient and can be carried out under mild conditions, resulting in good to excellent yields of the target cyanamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-methylphenyl)cyanamide undergoes various chemical reactions, including:
Hydrolysis: The cyanamide group can be hydrolyzed to form ureas, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Diaryliodonium triflates: Used for N-arylation reactions.
Bases: Such as sodium hydroxide, used in the hydrolysis of cyanamides.
Iron catalysts: Employed in the desulfurization of isothiocyanates to form cyanamides.
Major Products Formed
Disubstituted ureas: Formed through the hydrolysis of N-arylated cyanamides.
Aryl cyanamides: Resulting from N-arylation reactions.
Scientific Research Applications
Methyl-(2-methylphenyl)cyanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocycles, substituted ureas, and other complex organic molecules.
Pharmaceuticals: Cyanamide derivatives have shown potential as pharmacological agents, including inhibitors of enzymes such as cathepsin C and K, and phosphodiesterase 4 (PDE4).
Materials Science: Used in the development of functionalized materials and coordination compounds.
Mechanism of Action
The mechanism of action of Methyl-(2-methylphenyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the nitrogen atom can undergo electrophilic substitution. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.
Comparison with Similar Compounds
Methyl-(2-methylphenyl)cyanamide can be compared with other cyanamide derivatives such as:
- N-methyl-N-(p-tolyl)cyanamide
- N-phenyl-N-methylcyanamide
- N-benzyl-N-methylcyanamide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. This compound is unique due to the presence of the o-tolyl group, which can affect its steric and electronic properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Properties
CAS No. |
153790-15-9 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
methyl-(2-methylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-8-5-3-4-6-9(8)11(2)7-10/h3-6H,1-2H3 |
InChI Key |
XUPLRQAOWMPRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C#N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C#N |
Synonyms |
Cyanamide, methyl(2-methylphenyl)- (9CI) |
Origin of Product |
United States |
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